molecular formula C12H19ClN2O B13391402 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

Cat. No.: B13391402
M. Wt: 242.74 g/mol
InChI Key: LMOPTTOPZZOIBU-UHFFFAOYSA-N
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Description

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and organic synthesis. This compound is characterized by its unique structure, which includes an isoquinoline moiety and an amino alcohol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride typically involves the cyclization of isoquinoline derivatives followed by functional group modifications. One common method involves the reaction of isoquinoline with an appropriate alkylating agent under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include isoquinoline derivatives, amino alcohols, and various substituted compounds that can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride is unique due to its specific structural features, including the presence of both an isoquinoline moiety and an amino alcohol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

242.74 g/mol

IUPAC Name

1-amino-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c13-7-12(15)9-14-6-5-10-3-1-2-4-11(10)8-14;/h1-4,12,15H,5-9,13H2;1H

InChI Key

LMOPTTOPZZOIBU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(CN)O.Cl

Origin of Product

United States

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